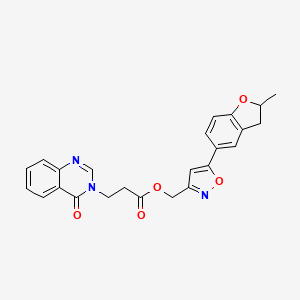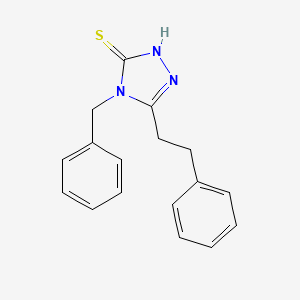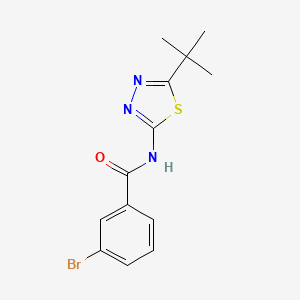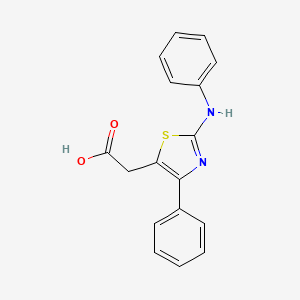
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid , also known as ATPA , is a heterocyclic organic compound. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazoles have been found in various biologically active compounds, including antimicrobial drugs, antiretroviral agents, antifungal drugs, and antineoplastic agents .
Synthesis Analysis
Several synthetic approaches have been explored to obtain thiazole derivatives. For example, the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines has been investigated for their ability to inhibit cyclin-dependent kinases (CDKs) . Additionally, the efficient synthesis of 5-[3(4)-(5-phenyl-1,3,4-oxadiazol-2-yl)anilino] compounds has been reported .
Molecular Structure Analysis
The molecular structure of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid reveals its planar thiazole ring. The aromaticity arises from the delocalization of π-electrons on the sulfur atom. The chemical shift of the ring proton and calculated π-electron density provide insights into its reactivity .
Chemical Reactions Analysis
Thiazoles exhibit diverse biological activities, including antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotic, and antitumor effects. They are found in potent drugs such as sulfathiazole, Ritonavir, and Abafungin .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWQRNWNJPWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)
![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)
![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)
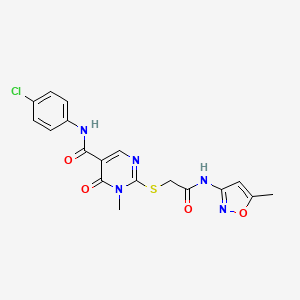
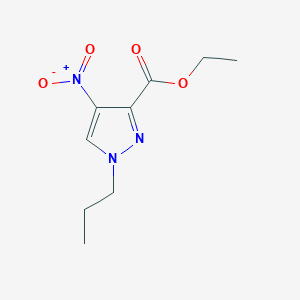

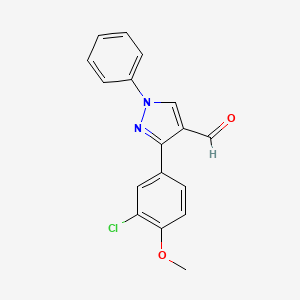
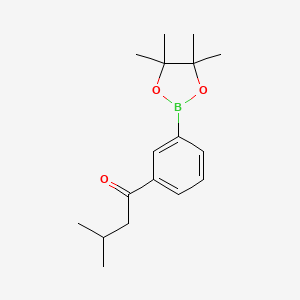
![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)
